molecular formula C17H18ClN3O2 B2980425 2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2319808-15-4

2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2980425
CAS No.: 2319808-15-4
M. Wt: 331.8
InChI Key: FAQLHBCLEIGACB-UHFFFAOYSA-N
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Description

2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of azetidine with 2-(2-chlorophenyl)acetyl chloride, followed by cyclization with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the azetidine moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)acetyl derivatives: Compounds with similar acyl groups but different core structures.

    Azetidine-containing compounds: Molecules featuring the azetidine ring but with different substituents.

    Pyridazinone derivatives: Compounds with the pyridazinone core but varying side chains.

Uniqueness

2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one stands out due to its combination of structural elements, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-12-6-7-16(22)21(19-12)11-13-9-20(10-13)17(23)8-14-4-2-3-5-15(14)18/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQLHBCLEIGACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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